Cas no 1096836-49-5 (1-Propylpyrrolidin-3-amine)

1-Propylpyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- 1-Propyl-3-pyrrolidinamine
- 3-Pyrrolidinamine, 1-propyl-
- 1-Propylpyrrolidin-3-amine
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- MDL: MFCD11640886
- インチ: 1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3
- InChIKey: QQBSLNKWDXZLKL-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)CCC(N)C1
1-Propylpyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248325-5.0g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 5.0g |
$939.0 | 2024-06-19 | |
Enamine | EN300-248325-10.0g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 10.0g |
$1392.0 | 2024-06-19 | |
abcr | AB293861-5 g |
1-Propyl-3-pyrrolidinamine; 95% |
1096836-49-5 | 5g |
€1,321.00 | 2022-06-11 | ||
TRC | B523743-250mg |
1-Propylpyrrolidin-3-amine |
1096836-49-5 | 250mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-248325-0.05g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 0.05g |
$76.0 | 2024-06-19 | |
Enamine | EN300-248325-0.1g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 0.1g |
$112.0 | 2024-06-19 | |
Enamine | EN300-248325-1.0g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 1.0g |
$323.0 | 2024-06-19 | |
Fluorochem | 313137-1g |
1-propyl-3-pyrrolidinamine |
1096836-49-5 | 95.0% | 1g |
£400.00 | 2023-04-25 | |
Enamine | EN300-248325-0.25g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 0.25g |
$160.0 | 2024-06-19 | |
Fluorochem | 313137-10g |
1-propyl-3-pyrrolidinamine |
1096836-49-5 | 95.0% | 10g |
£2598.00 | 2023-04-25 |
1-Propylpyrrolidin-3-amine 関連文献
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Jie Zhou,Ming Ji,Haiping Yao,Ran Cao,Hailong Zhao,Xiaoyu Wang,Xiaoguang Chen,Bailing Xu Org. Biomol. Chem. 2018 16 3189
1-Propylpyrrolidin-3-amineに関する追加情報
Introduction to 1-Propylpyrrolidin-3-amine (CAS No. 1096836-49-5)
1-Propylpyrrolidin-3-amine, identified by the chemical compound code CAS No. 1096836-49-5, is a significant molecular entity in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its pyrrolidine core structure substituted with a propyl group at the 1-position and an amine functional group at the 3-position, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The unique stereochemistry and electronic properties of this amine derivative make it a valuable scaffold for designing novel therapeutic agents targeting various biological pathways.
The structure of 1-propylpyrrolidin-3-amine exhibits a cyclic six-membered backbone with nitrogen atoms, which contributes to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The presence of the propyl side chain enhances lipophilicity, allowing for better membrane permeability, while the amine group provides a site for further chemical modifications, such as coupling to carboxylic acids or activation intermediates in peptide synthesis. These features make it an attractive building block for constructing complex molecules with desired pharmacokinetic profiles.
In recent years, 1-propylpyrrolidin-3-amine has been extensively studied in the context of developing small-molecule inhibitors for enzyme targets associated with metabolic disorders, neurodegenerative diseases, and cancer. Its structural motif is reminiscent of natural product scaffolds found in bioactive compounds, suggesting potential therapeutic relevance. For instance, derivatives of this compound have shown promise in modulating enzymes such as kinases and phosphodiesterases, which are critical in cellular signaling networks.
One of the most compelling aspects of 1-propylpyrrolidin-3-amine is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to introduce diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel lead structures with improved binding affinity and selectivity. The compound’s compatibility with various synthetic methodologies, including nucleophilic substitution reactions and transition-metal-catalyzed cross-coupling reactions, further underscores its utility in medicinal chemistry.
Recent advancements in computational chemistry have also highlighted the potential of 1-propylpyrrolidin-3-amine as a target for structure-based drug design. Molecular docking studies have revealed that this compound can effectively bind to pockets on protein surfaces, suggesting its suitability for designing inhibitors or agonists. Furthermore, quantum mechanical calculations have provided insights into its electronic structure, aiding in the optimization of synthetic routes and predicting metabolic stability.
The pharmacological profile of 1-propylpyrrolidin-3-amine has been explored in several preclinical studies. Notably, derivatives of this compound have demonstrated efficacy in animal models of inflammation and pain management. The amine group’s ability to engage with biological targets such as G-protein coupled receptors (GPCRs) and ion channels has been exploited to develop molecules with potential therapeutic applications. Additionally, its solubility characteristics have been fine-tuned through structural modifications to enhance bioavailability and reduce toxicity.
From a synthetic chemistry perspective, 1-propylpyrrolidin-3-amine serves as a versatile intermediate in multi-step syntheses. Its pyrrolidine ring can be further functionalized to introduce heterocycles or other pharmacophoric elements, broadening its utility in drug discovery. Techniques such as reductive amination and nucleophilic aromatic substitution have been employed to derivatize this compound into more complex structures, demonstrating its adaptability in synthetic strategies.
The environmental impact and sustainability considerations are also important when evaluating compounds like 1-propylpyrrolidin-3-amine. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions have been explored as alternatives to traditional methods, aligning with global initiatives toward sustainable chemistry practices.
Future directions in the study of 1-propylpyrrolidin-3-amine may include exploring its role in developing treatments for emerging diseases or as part of combination therapies targeting multiple disease pathways simultaneously. The compound’s structural flexibility allows for extensive derivatization, making it a promising candidate for generating molecules with tailored biological activities. As research continues to uncover new applications for this versatile amine derivative, its significance in pharmaceutical chemistry is expected to grow further.
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